molecular formula C12H18N2O3 B13871629 2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide

2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide

Katalognummer: B13871629
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: QEHXKSBYBUCHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxy group, a methoxypyridinyl group, and a methylpentanamide backbone, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinyl intermediate, followed by the introduction of the hydroxy and methylpentanamide groups through nucleophilic substitution and amide formation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxypyridinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-hydroxy-N-(pyridin-2-ylmethyl)propanamide
  • 2-(methoxymethyl)-4-pyridin-2-ylmorpholine
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide

Uniqueness

Compared to similar compounds, 2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide

InChI

InChI=1S/C12H18N2O3/c1-4-6-12(2,16)11(15)14-9-5-7-13-10(8-9)17-3/h5,7-8,16H,4,6H2,1-3H3,(H,13,14,15)

InChI-Schlüssel

QEHXKSBYBUCHMG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)(C(=O)NC1=CC(=NC=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.